Imipramine-d3
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Overview
Description
Imipramine-d3 is a deuterated form of imipramine, a tricyclic antidepressant primarily used in the treatment of depression and enuresis (bed-wetting). The deuterium atoms in this compound replace three hydrogen atoms, which can be useful in various scientific studies, particularly in pharmacokinetics and drug metabolism research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imipramine-d3 involves the introduction of deuterium atoms into the imipramine molecule. This can be achieved through several methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of high-pressure reactors and advanced purification techniques like chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Imipramine-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form desipramine-d3, a major metabolite.
Reduction: Reduction reactions can convert this compound back to its parent compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom in the side chain
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and amines are used under basic conditions
Major Products
Desipramine-d3: Formed through oxidation.
This compound: Regenerated through reduction.
Substituted derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
Imipramine-d3 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of imipramine.
Drug Metabolism: Investigating metabolic pathways and identifying metabolites.
Clinical Toxicology: Quantifying imipramine levels in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Forensic Analysis: Detecting and quantifying imipramine in forensic samples .
Mechanism of Action
Imipramine-d3 exerts its effects by inhibiting the reuptake of neurotransmitters norepinephrine and serotonin. It binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons. This leads to increased levels of norepinephrine and serotonin in the synaptic cleft, enhancing mood and alleviating depressive symptoms .
Comparison with Similar Compounds
Imipramine-d3 is part of the tricyclic antidepressant family, which includes several similar compounds:
Desipramine: A major metabolite of imipramine with similar pharmacological effects.
Clomipramine: Another tricyclic antidepressant with a chlorine atom in its structure, used primarily for obsessive-compulsive disorder.
Trimipramine: A tricyclic antidepressant with a methyl group in its structure, used for depression and anxiety
This compound is unique due to its deuterium labeling, which provides advantages in scientific research, particularly in studies requiring precise quantification and tracking of the compound .
Properties
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGWQEUPMDMJNV-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65100-48-3 |
Source
|
Record name | Imipramine-D3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065100483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IMIPRAMINE-D3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGL972JTP6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.